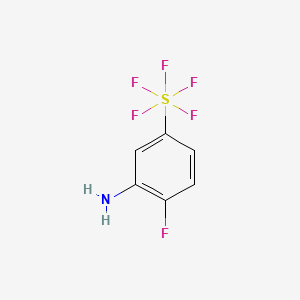

2-Fluoro-5-(pentafluorosulfur)aniline

Übersicht

Beschreibung

2-Fluoro-5-(pentafluorosulfur)aniline: is a chemical compound with the molecular formula C6H5F6NS . . The compound features a fluorine atom and a pentafluorosulfur group attached to an aniline ring, which contributes to its distinct chemical behavior.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Fluoro-5-(pentafluorosulfur)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods:

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. The specific details of these methods are proprietary to the manufacturers and may vary depending on the desired application and production scale .

Analyse Chemischer Reaktionen

Oxidation Reactions

The SF₅ group enhances oxidative stability while allowing selective transformations:

Oxidation primarily targets the sulfur atom in the SF₅ group, forming sulfonates or sulfones. The electron-deficient aromatic ring resists ring-opening under mild conditions but undergoes partial degradation with strong oxidizers like KMnO₄.

Reduction Reactions

Reductive pathways modify the amine or SF₅ group:

Selective reduction of the amine group retains the SF₅ moiety, while harsh reducing agents partially cleave the SF₅ group to form thiols.

Nucleophilic Aromatic Substitution

The electron-deficient ring facilitates substitution at specific positions:

Substitution occurs preferentially at positions activated by the SF₅ group’s electron-withdrawing effect. Meta-substitution relative to fluorine is less common due to steric and electronic constraints.

Radical-Mediated Reactions

Radical pathways enable SF₅ group transfer or functionalization:

Radical initiators like TEMPO stabilize intermediates, enabling SF₅ group addition to unsaturated bonds. Photoredox catalysis extends applications to cross-coupling reactions.

Acylation and Cyclization

The amine group participates in condensation reactions:

| Reaction | Reagents/Conditions | Products | Yield (%) | Reference |

|---|---|---|---|---|

| Acylation | PCl₅, SF₅CF₂CO₂H → Acyl chloride | SF₅-containing benzamides | 60–80 | |

| Cyclization | Glacial AcOH, Δ | Quinazolinone derivatives | 70–90 |

Acylation with pentafluorosulfanyldifluoroacetyl chloride forms stable amides, which cyclize to heterocycles under acidic conditions.

Comparative Reactivity

The SF₅ group’s influence is evident when compared to CF₃ or NO₂ analogs:

| Property | SF₅ Derivative | CF₃ Derivative | NO₂ Derivative |

|---|---|---|---|

| Electron-Withdrawing Effect | Stronger than CF₃ | Moderate | Strongest |

| Thermal Stability | >200°C | ~150°C | <100°C |

| Hydrolytic Stability | Resists hydrolysis | Susceptible to hydrolysis | Highly susceptible |

The SF₅ group provides superior stability and unique electronic properties, enabling applications in high-performance materials and pharmaceuticals.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules:

2-Fluoro-5-(pentafluorosulfur)aniline serves as a crucial building block in organic synthesis. Its electron-withdrawing properties enhance its reactivity, making it suitable for nucleophilic aromatic substitution reactions. This allows for the creation of more complex organic compounds, which are essential in various chemical applications, including pharmaceuticals and agrochemicals .

Reactivity and Stability:

The presence of the pentafluorosulfur group significantly alters the chemical behavior of the compound, increasing its stability and reactivity compared to traditional anilines. This modification opens avenues for developing novel functional materials that require robust chemical properties.

Biological Applications

Antimicrobial Properties:

Research indicates that this compound exhibits promising antimicrobial activity against a variety of pathogens, including bacteria, yeast, and fungi. This suggests potential applications in the development of new antimicrobial agents.

Anticancer Activity:

Studies have shown that derivatives of this compound may possess anticancer properties, demonstrating effectiveness against different cancer cell lines. The unique electronic characteristics imparted by the SF5 group could enhance interactions with biological targets, making it a candidate for further medicinal chemistry research.

Mechanism of Action:

The mechanism by which this compound exerts its biological effects often involves modulation of enzyme activity or receptor interactions. The SF5 group can influence binding affinity and selectivity, potentially leading to significant biological responses .

Material Science

Advanced Materials Development:

In material science, this compound is explored for its potential in developing advanced materials such as polymers and coatings. The unique properties conferred by the pentafluorosulfur group can enhance characteristics like chemical resistance and thermal stability, making it valuable in industrial applications .

Case Study 1: Antimalarial Activity

Recent investigations into pentafluorosulfanyl-substituted derivatives of established antimalarial drugs have shown that these compounds exhibit comparable or improved inhibitory effects against Plasmodium falciparum, the causative agent of malaria. For instance, certain derivatives demonstrated IC50 values that were similar to or lower than those of their trifluoromethyl counterparts, indicating their potential as effective antimalarial agents .

Case Study 2: Synthesis and Reaction Pathways

A study detailing the synthesis of this compound through direct fluorination methods illustrates the compound's versatility in chemical reactions. The research highlights various synthetic routes that yield high-purity products suitable for further exploration in both academic and industrial settings .

Wirkmechanismus

The mechanism of action of 2-Fluoro-5-(pentafluorosulfur)aniline involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological and chemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

- 2-Fluoroaniline

- 5-Fluoro-2-nitroaniline

- 2-Fluoro-4-(pentafluorosulfur)aniline

Comparison:

Compared to similar compounds, 2-Fluoro-5-(pentafluorosulfur)aniline stands out due to its unique combination of a fluorine atom and a pentafluorosulfur group attached to an aniline ring. This structural feature imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

2-Fluoro-5-(pentafluorosulfur)aniline is a compound that incorporates the pentafluorosulfanyl (SF5) group, which has garnered attention due to its unique properties and potential applications in pharmaceuticals and agrochemicals. This article reviews the biological activity of this compound, focusing on its synthesis, reactivity, and potential therapeutic applications.

The SF5 group is known for its strong electron-withdrawing properties, high stability, and lipophilicity, making it an attractive moiety in drug design. The unique geometry of the SF5 group allows it to interact favorably with biological receptors, potentially enhancing the efficacy of compounds in which it is incorporated .

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Material : The synthesis often begins with commercially available 2-fluoro-3-nitrobenzoic acid.

- Reduction : The nitro group is reduced to an amine, yielding 2-fluoro-5-aniline.

- Introduction of SF5 Group : The SF5 group can be introduced via nucleophilic substitution reactions or through direct fluorination methods .

Antimicrobial Potential

Research indicates that compounds containing the SF5 moiety have shown promise as antimicrobial agents. For instance, derivatives of pentafluorosulfanyl-substituted anilines have been evaluated for their insecticidal activities against various pests. In one study, certain SF5-containing compounds demonstrated significant inhibition of feeding behaviors in larvae of Plutella xylostella at concentrations as low as 10 ppm .

Antimalarial Activity

The pentafluorosulfanyl group has also been linked to antimalarial activity. For example, derivatives such as mefloquine have been modified to include the SF5 group, resulting in compounds that exhibit comparable or improved efficacy against Plasmodium falciparum compared to traditional antimalarial drugs . These modifications suggest that this compound could similarly possess antimalarial properties.

Case Studies

Eigenschaften

IUPAC Name |

2-fluoro-5-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6NS/c7-5-2-1-4(3-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJMWVAKSHDJWAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701222185 | |

| Record name | (OC-6-21)-(3-Amino-4-fluorophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-94-6 | |

| Record name | (OC-6-21)-(3-Amino-4-fluorophenyl)pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-(3-Amino-4-fluorophenyl)pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701222185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.